4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Catalog No.
S13610291
CAS No.
M.F
C16H12Cl2OS
M. Wt
323.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzalde...

Product Name

4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

IUPAC Name

4-[3-(2,6-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

InChI

InChI=1S/C16H12Cl2OS/c17-13-2-1-3-14(18)16(13)15(19)9-8-11-4-6-12(10-20)7-5-11/h1-7,10H,8-9H2

InChI Key

DQBQETAYYQPMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S)Cl

4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by its complex structure that includes a thiobenzaldehyde moiety and a dichlorophenyl group. The compound's molecular formula is C15H12Cl2OSC_{15}H_{12}Cl_2OS, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms. The compound features a thioketone functional group, which can influence its reactivity and biological activity.

The chemical behavior of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is primarily governed by the reactivity of its thioketone and aldehyde functional groups. It can undergo various reactions such as:

  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves several steps:

  • Formation of Thioketone: A suitable thioketone precursor can be reacted with an appropriate aldehyde or ketone under acidic or basic conditions.
  • Dichlorophenyl Introduction: The introduction of the dichlorophenyl group can be achieved through electrophilic aromatic substitution on a phenolic compound or through coupling reactions with dichlorobenzene derivatives.
  • Final Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound for drug development targeting specific diseases.
  • Chemical Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties could be exploited in developing novel materials with specific functionalities.

Interaction studies involving 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Enzyme Inhibition: Investigating how the compound affects enzyme activity can reveal its potential therapeutic uses.
  • Binding Affinity: Assessing the binding interactions with biomolecules helps elucidate its mode of action.
  • Toxicity Profiles: Evaluating the safety and toxicity is essential for any potential pharmaceutical application.

Several compounds share structural similarities with 4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde. Here are some notable examples:

Compound NameStructureKey Features
2-ThiophenecarboxaldehydeStructureContains a thiophene ring; used in organic synthesis.
4-Chloro-2-thiophenecarboxaldehydeStructureChlorine substitution increases reactivity; potential use in pharmaceuticals.
5-Methylthiazole-2-carboxaldehydeStructureContains a thiazole ring; exhibits antimicrobial properties.

Uniqueness

4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of a thioketone functionality and a dichlorinated aromatic system, which may enhance its reactivity and biological activity compared to similar compounds. This unique structure could lead to distinct pharmacological profiles and applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

321.9985916 g/mol

Monoisotopic Mass

321.9985916 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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